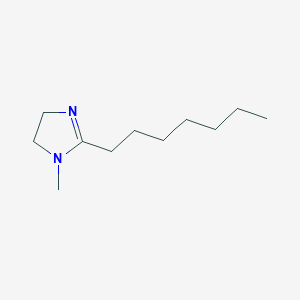

1-Methyl-2-heptyl-2-imidazoline

Description

Properties

Molecular Formula |

C11H22N2 |

|---|---|

Molecular Weight |

182.31 g/mol |

IUPAC Name |

2-heptyl-1-methyl-4,5-dihydroimidazole |

InChI |

InChI=1S/C11H22N2/c1-3-4-5-6-7-8-11-12-9-10-13(11)2/h3-10H2,1-2H3 |

InChI Key |

NFTHHHNYDXPVHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=NCCN1C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Imidazolines

1-Hydroxyethyl-2-alkyl-2-imidazolines

These derivatives, such as 1-(2-hydroxyethyl)-2-alkyl-2-imidazolines, are synthesized via reactions between fatty acids and hydroxyethyl ethylenediamine. The hydroxyethyl group increases hydrophilicity and reactivity toward electrophiles (e.g., sodium monochloroacetate), enabling their use as amphoteric surfactants . In contrast, 1-methyl-2-heptyl-2-imidazoline lacks a hydroxyl group, resulting in lower water solubility but higher stability in nonpolar environments.

1,4-Dialkyl-2-imidazoline Piperazine Derivatives

Compounds like 1,4-diisopropyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine (PMS 847) exhibit antidiabetic activity by enhancing insulin secretion. The piperazine backbone and branched alkyl chains (e.g., isopropyl) optimize pharmacological efficacy and bioavailability .

Aromatic and Heterocyclic Derivatives

2-(2-Hydroxyphenyl)-1H-imidazolines

These derivatives, prepared via alkylation of phenolic precursors, demonstrate substituent-dependent reactivity. For example, alkylation with bromides in ethanol yields alkoxyphenyl imidazolines without N-substitution . The aromatic rings in these compounds confer rigidity and π-π stacking capabilities, unlike the flexible heptyl chain in this compound.

Benzimidazole-Amino Acid Conjugates

Compounds like 2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)propanoic acid exhibit water solubility and stability, with melting points exceeding 200°C . The benzimidazole core enhances structural rigidity, whereas this compound’s aliphatic chain prioritizes hydrophobicity.

Halogenated and Charged Derivatives

2-Arylamino-2-imidazoline Hydrobromides

Halogenated derivatives, such as 1-(4-chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide, are synthesized for pharmaceutical applications. The halogen atoms and cationic charge enhance binding to biological targets . In contrast, this compound’s neutral, non-halogenated structure may reduce toxicity risks in industrial applications.

Data Table: Key Properties of Selected Imidazoline Derivatives

*Estimated based on structural analogs.

Functional and Industrial Implications

- Biological Activity : While lacking direct antidiabetic properties, structural modifications (e.g., introducing piperazine) could align its profile with compounds like PMS 847 .

- Synthetic Flexibility : The absence of reactive groups (e.g., hydroxyl or halogen) simplifies storage and reduces side reactions in industrial processes .

Preparation Methods

Reaction Overview

The most widely documented method involves the reaction of heptyl cyanide (octanenitrile) with N-methylethylenediamine under acidic conditions. This one-pot cyclocondensation proceeds via nucleophilic attack and intramolecular cyclization to form the imidazoline ring.

Reaction Equation

Detailed Procedure

-

Reactants :

-

Heptyl cyanide (14.207 g, 113.46 mmol)

-

N-Methylethylenediamine (10.726 g, 144.69 mmol)

-

Acetic acid (0.5 mL, catalytic)

-

-

Conditions :

-

Reflux at 120–130°C for 48 hours under nitrogen.

-

Acidic medium maintains protonation of intermediates, facilitating cyclization.

-

-

Workup :

-

Neutralization with aqueous sodium bicarbonate.

-

Extraction with dichloromethane (3 × 50 mL).

-

Drying over anhydrous MgSO₄ and solvent removal under reduced pressure.

-

Mechanistic Insights

-

Step 1 : Nucleophilic attack of the primary amine on the nitrile carbon, forming an amidine intermediate.

-

Step 2 : Intramolecular cyclization via the secondary amine, eliminating ammonia.

-

Step 3 : Acid-catalyzed tautomerization to stabilize the imidazoline ring.

Optimization Strategies

-

Catalyst : Acetic acid enhances reaction rate by protonating the nitrile, increasing electrophilicity.

-

Stoichiometry : A 10–20% excess of diamine ensures complete nitrile conversion.

-

Temperature : Prolonged reflux minimizes side products (e.g., oligomers).

Alternative Method Using Nitroalkanes and Aliphatic Diamines

Reaction Overview

A solvent-free approach employs nitroalkanes and aliphatic diamines in the presence of phosphorous acid (H₃PO₃) as a catalyst. While originally developed for substituted imidazolines, this method is adaptable to this compound by selecting appropriate reactants.

Generalized Reaction Equation

Experimental Protocol

-

Reactants :

-

Nitroheptane (1.5 mmol)

-

N-Methylethylenediamine (2.0 mmol)

-

H₃PO₃ (0.5 g)

-

-

Conditions :

-

Solvent-free, 160°C for 6 hours.

-

H₃PO₃ acts as a Brønsted acid and dehydrating agent.

-

-

Workup :

-

Quenching with aqueous ammonia (10%).

-

Extraction with ethyl acetate (3 × 30 mL).

-

Column chromatography (SiO₂, hexane/ethyl acetate 4:1).

-

Advantages and Limitations

-

Advantages :

-

Limitations :

-

Lower yield compared to the primary method.

-

Requires high-purity nitroalkanes to avoid byproducts.

-

Comparative Analysis of Methods

Critical Discussion of Synthetic Challenges

Side Reactions

Scalability Considerations

-

Cyclocondensation : Suitable for industrial-scale production due to high yield and simple workup.

-

Nitroalkane Route : Limited scalability due to nitroalkane cost and handling hazards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.